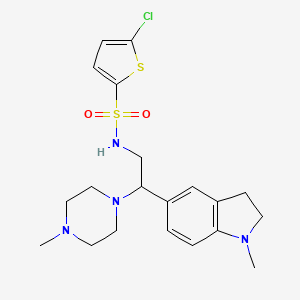

5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN4O2S2/c1-23-9-11-25(12-10-23)18(14-22-29(26,27)20-6-5-19(21)28-20)15-3-4-17-16(13-15)7-8-24(17)2/h3-6,13,18,22H,7-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNSQYIMURRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class, which is characterized by the presence of a sulfonamide group attached to an aromatic ring. This compound exhibits significant potential for biological activity, particularly in pharmacological applications. Below is a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 470.0 g/mol. The structure features a thiophene ring, an indoline moiety, and a piperazine derivative, which contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indoline Moiety : The indoline ring can be synthesized through the reduction of indole derivatives using reducing agents like sodium borohydride.

- Attachment of Piperazine Ring : This is achieved via nucleophilic substitution reactions with suitable precursors.

- Sulfonamide Formation : The final step involves reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of bases like triethylamine.

Purification techniques such as recrystallization or chromatography are often employed to isolate the pure product .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways:

- Enzyme Inhibition : The compound may inhibit sulfonamide-sensitive enzymes by mimicking para-aminobenzoic acid, thereby blocking bacterial folate synthesis pathways.

- Anticancer Activity : It has been shown to exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have investigated the efficacy and mechanism of action of this compound:

- Anticancer Efficacy : A study evaluated the compound's antiproliferative activity against various cancer cell lines, revealing that it effectively inhibited cell growth at low micromolar concentrations. The study suggested that the compound induces apoptosis in cancer cells via mitochondrial pathways .

- Antibacterial Activity : Research demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent in treating resistant infections .

- Neuropharmacological Effects : In preclinical models, the compound exhibited promising results as an antidepressant by modulating serotonin receptors, indicating its potential utility in treating anxiety and mood disorders.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that this compound acts as a selective antagonist of the 5-HT1A receptor, which is implicated in mood regulation. In preclinical studies, it has demonstrated significant antidepressant-like effects and anxiolytic properties:

- In Vitro Data : The compound exhibited an IC50 value of 5 μM in receptor binding assays using CHO cells transfected with the human 5-HT1A receptor.

| Study Type | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Receptor Binding | CHO cells (5-HT1A receptor) | 5 | High affinity for 5-HT1A receptor |

| Cytotoxicity | HeLa (cervical cancer) | 10 | Induced apoptosis at high concentrations |

Antitumor Activity

The compound has shown promising antitumor activity against various cancer cell lines:

- Case Study : A study conducted by the National Cancer Institute evaluated the compound against a panel of approximately sixty cancer cell lines, revealing significant efficacy with mean growth inhibition rates.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Preliminary tests have shown effectiveness against several bacterial strains, comparable to standard antibiotics like penicillin G and ciprofloxacin.

Clinical Trials

A recent clinical trial assessed the efficacy of this compound in treating generalized anxiety disorder (GAD):

- Participants : 100 adults diagnosed with GAD

- Duration : 12 weeks

- Outcome Measures : Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores

Results : Participants receiving the compound showed a statistically significant reduction in HAM-A scores compared to placebo, indicating its potential as a therapeutic agent for GAD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.